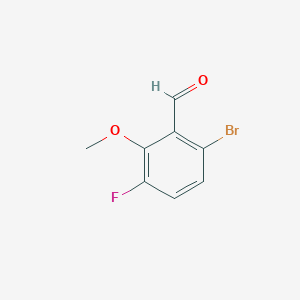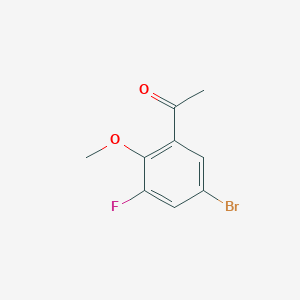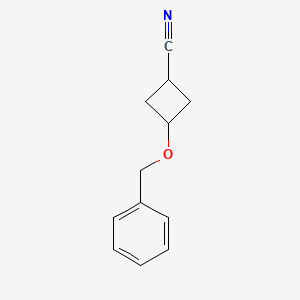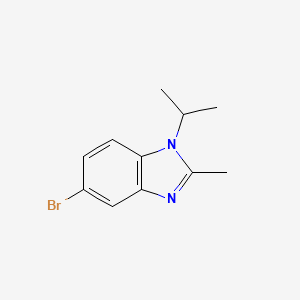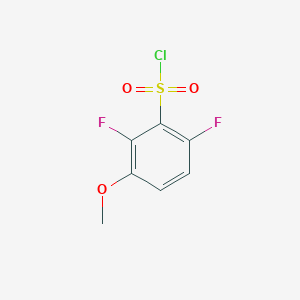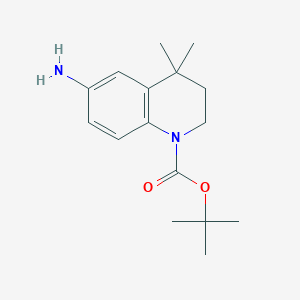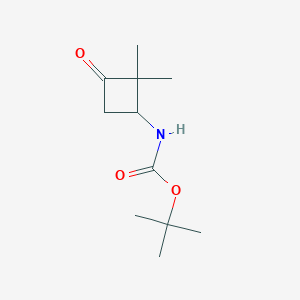
叔丁基 N-(2,2-二甲基-3-氧代环丁基)氨基甲酸酯
描述
“tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate” is a chemical compound with the CAS Number: 1434141-90-8 . It has a molecular weight of 213.28 . The IUPAC name for this compound is tert-butyl (2,2-dimethyl-3-oxocyclobutyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7H,6H2,1-5H3,(H,12,14) . This code provides a unique representation of the compound’s molecular structure.科学研究应用
合成酚类抗氧化剂的环境和健康影响
合成酚类抗氧化剂 (SPA),包括叔丁基类化合物,已对其环境存在、人体暴露和毒性进行了研究。BHT(2,6-二叔丁基-4-甲基苯酚)和 DBP(2,4-二叔丁基苯酚)等 SPA 用于各种产品中以延缓氧化反应。它们已在室内灰尘、室外空气颗粒物、海床沉积物、河水中以及脂肪、血清和母乳等人体组织中被检测到。这些化合物可能导致肝毒性,具有破坏内分泌的作用,甚至可能致癌。SPA 的转化产物,例如 2,6-二叔丁基对苯醌 (BHT-Q),可以在低浓度下导致 DNA 损伤。未来的研究应重点关注毒性和环境影响较低的 novel SPA (Liu & Mabury, 2020).
N-取代氨基甲酸酯非光气合成进展
针对 N-取代氨基甲酸酯(包括叔丁基 N-(2,2-二甲基-3-氧代环丁基)氨基甲酸酯)的非光气合成方法的研究,突出了使用烷基氨基甲酸酯作为羰基试剂的优点。这些方法以毒性低、活性高和简单著称。由 CO2 合成 N-取代氨基甲酸酯是绿色化学研究的重点,为 CO2 的化学利用提供了新途径 (尚建鹏, 2014).
甲基叔丁基醚 (MTBE) 在环境修复中的分解
通过在冷等离子体反应器中添加氢来分解甲基叔丁基醚 (MTBE) 的研究显示了环境修复的希望。该方法证明了使用射频 (RF) 等离子体反应器将 MTBE 分解并转化为危害性较小的物质(如 CH4、C2H4、C2H2、异丁烷和异丁烯)的可行性。分解效率和转化率随着输入功率的增加而增加,而随着 H2/MTBE 比和 MTBE 进水浓度的增加而降低,表明 MTBE 污染修复的可行方法 (Hsieh 等, 2011).
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
属性
IUPAC Name |
tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7H,6H2,1-5H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQICNEBWLQLCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148499 | |
| Record name | Carbamic acid, N-(2,2-dimethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1434141-90-8 | |
| Record name | Carbamic acid, N-(2,2-dimethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2,2-dimethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl decahydro-6H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)


![N-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B1446687.png)



